molecular formula C8H7BrO3 B1267732 5-Bromo-2-hydroxy-4-methylbenzoic acid CAS No. 6623-35-4

5-Bromo-2-hydroxy-4-methylbenzoic acid

Cat. No. B1267732
CAS RN: 6623-35-4
M. Wt: 231.04 g/mol
InChI Key: IMEIVUHCRPYYIF-UHFFFAOYSA-N
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Patent
US09315458B2

Procedure details

To a solution of 2-hydroxy-4-methylbenzoic acid (5.00 g) in acetic acid (70.0 mL) was added dropwise bromine (1.68 mL), and the mixture was stirred at room temperature for 5.5 hr. To the reaction mixture was added water, and the precipitate was collected by filtration, and dried under reduced pressure to give the title compound (6.78 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.68 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Br:12]Br.O>C(O)(=O)C>[Br:12][C:8]1[C:9]([CH3:11])=[CH:10][C:2]([OH:1])=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC(=C1)C
Name
Quantity
1.68 mL
Type
reactant
Smiles
BrBr
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
BrC=1C(=CC(=C(C(=O)O)C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.